5-bromo-N-(2,4-dichlorophenyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(2,4-dichlorophenyl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with bromine and a carboxamide group attached to a 2,4-dichlorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4-dichlorophenyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,4-dichlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the thiophene ring.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of thiophene dioxides or other oxidized derivatives.
Scientific Research Applications
5-bromo-N-(2,4-dichlorophenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,4-dichlorophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways . For example, it may inhibit certain kinases or interact with DNA, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide
- 5-bromo-N-(5-methyl-pyrazol-3-yl)thiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-(2,4-dichlorophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and dichlorophenyl groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-bromo-N-(2,4-dichlorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NOS/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOHYBZSGVPLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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